

# SBI-0206965 impact on glucose uptake and

metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | SBI-0206965 |           |
| Cat. No.:            | B610725     | Get Quote |

#### SBI-0206965 Technical Support Center

Welcome to the technical support center for **SBI-0206965**. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing **SBI-0206965** for studies related to glucose uptake and metabolism. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SBI-0206965?

A1: **SBI-0206965** was initially identified as a potent and selective inhibitor of the autophagy-initiating kinase ULK1, with an IC50 of 108 nM.[1][2][3][4][5] It also inhibits the related kinase ULK2, though to a lesser extent (IC50 = 711 nM).[2][4][5] However, subsequent research has revealed that **SBI-0206965** is also a potent inhibitor of AMP-activated protein kinase (AMPK). [4][6][7][8][9][10] This dual inhibitory action is a critical consideration for experimental design and data interpretation.

Q2: How does **SBI-0206965** affect glucose uptake?

A2: **SBI-0206965** has been shown to inhibit glucose uptake through multiple mechanisms. It modestly inhibits insulin-stimulated, AMPK-independent glucose uptake in C2C12 myotubes and rat primary adipocytes.[6][7][8][11] Additionally, it potently suppresses AICAR-stimulated,







AMPK-dependent glucose transport in both extensor digitorum longus (EDL) and soleus muscles.[12][13][14]

Q3: Is **SBI-0206965** a specific inhibitor?

A3: While initially considered selective for ULK1, further studies have shown that **SBI-0206965** can inhibit several other kinases.[6][7][8][9][10] A screen against 140 human protein kinases revealed that it inhibits members of the AMPK-related kinase family (e.g., NUAK1, MARK3/4) with equal or greater potency than AMPK or ULK1.[6][7][8][9][10] This lack of absolute specificity suggests that experimental results should be interpreted with caution, considering potential off-target effects.[12][13][14]

Q4: What are the recommended working concentrations and incubation times for **SBI-0206965**?

A4: The effective concentration and treatment duration can vary depending on the cell type and the specific experimental goal. However, a typical working concentration range is 10-50  $\mu$ M for 1-72 hours.[2] For instance, a concentration of 10  $\mu$ M for 50-60 minutes has been used to inhibit AICAR-stimulated glucose transport in mouse skeletal muscle.[13][14][15]

Q5: How should I prepare and store **SBI-0206965** stock solutions?

A5: **SBI-0206965** is typically supplied as a lyophilized powder.[2] To prepare a stock solution, it is recommended to reconstitute the powder in DMSO.[1][16] For example, to make a 10 mM stock, you can dissolve 5 mg of powder in 1.02 ml of fresh DMSO.[2] Store the lyophilized powder and the stock solution at -20°C, desiccated.[2] Once in solution, it is advisable to use it within 3 months to maintain potency and to aliquot it to avoid multiple freeze-thaw cycles.[2][16]

#### **Troubleshooting Guides**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                      | Possible Cause                                                                                                                                                                                                                                                                                                                                   | Suggested Solution                                                                                                                                                                                                                                                                                                                                                                                                                                                                         |
|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No inhibition of glucose uptake observed.  | 1. Inactive compound: Improper storage or handling may have led to compound degradation. 2. Insufficient concentration or incubation time: The concentration or duration of treatment may be too low for the specific cell type or experimental conditions. 3. Cell line resistance: The cell line being used may be insensitive to SBI-0206965. | 1. Use a fresh aliquot of SBI-0206965: Ensure proper storage at -20°C and avoid repeated freeze-thaw cycles. [2][16] 2. Perform a dose-response and time-course experiment: Titrate the concentration of SBI-0206965 (e.g., 1 μM to 50 μM) and vary the incubation time to determine the optimal conditions for your system. 3. Test a different cell line: If possible, use a cell line that has been previously shown to be responsive to SBI-0206965, such as C2C12 myotubes.[6] [7][8] |
| Unexpected or off-target effects observed. | 1. Inhibition of other kinases: SBI-0206965 is known to inhibit other kinases besides ULK1 and AMPK, such as NUAK1 and MARK3/4.[6][7][8] [9][10] 2. Non-specific effects on cellular transport: The compound may have broader effects on cellular functions like nucleoside uptake.[6][7][8][9] [10]                                             | 1. Use inhibitor-resistant mutants: As a control, consider using mutant forms of AMPK and ULK1 that are resistant to SBI-0206965 inhibition.[6][7][8] This can help to delineate specific effects. 2. Use alternative inhibitors: Compare the effects of SBI-0206965 with other, more specific inhibitors of AMPK or ULK1 if available. 3. Lower the concentration: Use the lowest effective concentration of SBI-0206965 to minimize off-target effects.                                  |

1. Use DMSO as the primary



| Difficulty dissolving SBI-<br>0206965. | <ol> <li>Incorrect solvent: The compound has low solubility in aqueous media.[16] 2.</li> <li>Moisture in DMSO: Moisture-absorbing DMSO can reduce the solubility of the compound.</li> <li>[1]</li> </ol> | solvent: Prepare a high-concentration stock solution in DMSO.[1][16] For cell culture experiments, the final DMSO concentration should typically be kept below 0.1% to avoid toxicity.[16] 2. Use fresh, anhydrous DMSO: This will ensure maximal solubility.[1] |
|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

## **Quantitative Data Summary**

Table 1: Inhibitory Concentrations (IC50) of SBI-0206965

| Target Kinase | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| ULK1          | 108       | [1][2][5] |
| ULK2          | 711       | [2][5]    |

Table 2: Effect of SBI-0206965 on Glucose Transport in Mouse Skeletal Muscle

| Muscle Type                     | Treatment                      | Effect on Glucose<br>Transport                            | Reference    |
|---------------------------------|--------------------------------|-----------------------------------------------------------|--------------|
| Extensor Digitorum Longus (EDL) | 10 μM SBI-0206965 +<br>AICAR   | Potent suppression of AICAR-stimulated glucose transport  | [12][13][14] |
| Soleus                          | 10 μM SBI-0206965 +<br>AICAR   | Potent suppression of AICAR-stimulated glucose transport  | [12][13][14] |
| Soleus                          | 10 μM SBI-0206965 +<br>Insulin | Potent inhibition of insulin-stimulated glucose transport | [12][13][14] |



#### **Experimental Protocols**

Protocol 1: In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies used to characterize **SBI-0206965**'s inhibitory activity.[1]

- Transfection: Transfect HEK-293T cells with Flag-ULK1.
- Treatment: 20 hours post-transfection, treat the cells with varying concentrations of SBI-0206965 or DMSO (vehicle control).
- Immunoprecipitation: Lyse the cells and immunoprecipitate Flag-ULK1. Wash the immunoprecipitate three times with IP buffer and then once with kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2).
- Kinase Reaction: Resuspend the beads in kinase buffer. Add 1 μg of a suitable substrate (e.g., recombinant GST-Atg101). Initiate the reaction by adding a mixture of hot (γ-32P-ATP) and cold ATP to a final concentration of 100 μM.
- Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE. Dry the gel and visualize the phosphorylated substrate using a PhosphorImager.

Protocol 2: Glucose Uptake Assay in C2C12 Myotubes

This protocol is based on studies investigating the effect of **SBI-0206965** on glucose uptake in muscle cells.[11]

- Cell Culture: Differentiate C2C12 myoblasts into myotubes.
- Pre-incubation: Pre-incubate the myotubes for 30 minutes with either vehicle (0.1% DMSO) or the desired concentrations of SBI-0206965.
- Stimulation: Following pre-incubation, add either insulin (e.g., 100 nM) or an AMPK activator like 991 (e.g., 10 μM) and incubate for an additional hour. Include a vehicle control for



stimulation.

- Glucose Uptake Measurement: Measure glucose uptake using a radiolabeled glucose analog (e.g., 2-deoxy-[3H]glucose) for a defined period (e.g., 10 minutes).
- Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake, then lyse the cells. Measure the radioactivity in the cell lysates using a scintillation counter.
- Data Normalization: Normalize the glucose uptake values to the total protein content of each well.

#### **Signaling Pathways and Workflows**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. SBI-0206965 | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. caymanchem.com [caymanchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]







- 10. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport [mdpi.com]
- 14. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- To cite this document: BenchChem. [SBI-0206965 impact on glucose uptake and metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610725#sbi-0206965-impact-on-glucose-uptake-and-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com